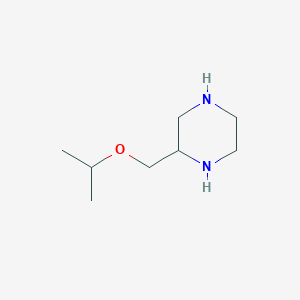

2-(Isopropoxymethyl)piperazine

Description

Properties

CAS No. |

111760-55-5 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(propan-2-yloxymethyl)piperazine |

InChI |

InChI=1S/C8H18N2O/c1-7(2)11-6-8-5-9-3-4-10-8/h7-10H,3-6H2,1-2H3 |

InChI Key |

NSPVZOYJMYNJJS-UHFFFAOYSA-N |

SMILES |

CC(C)OCC1CNCCN1 |

Canonical SMILES |

CC(C)OCC1CNCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of Chiral 2-(Isopropoxymethyl)piperazine from α-Amino Acid Precursors

An In-depth Technical Guide for Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its favorable pharmacokinetic properties and ability to serve as a versatile linker engaging multiple pharmacophoric elements.[1][2] However, the synthesis of enantiomerically pure, C2-substituted piperazines presents a significant challenge, hindering the exploration of novel chemical space and the development of more sophisticated drug candidates.[3] This guide details a robust and scalable synthetic strategy that leverages the innate chirality of α-amino acids to produce 2-(isopropoxymethyl)piperazine, a valuable building block for drug discovery.

This approach is predicated on a multi-step sequence that begins with a suitably chosen α-amino acid, converts it into a key chiral 1,2-diamine intermediate, and culminates in a highly efficient cyclization to form the piperazine ring. The causality behind each experimental choice, from protecting group strategy to the specific cyclization chemistry, is elucidated to provide a framework that is not only descriptive but also instructive for adaptation and optimization.

Part 1: Synthesis of the Chiral 1,2-Diamine Precursor

The foundation of this synthesis is the efficient conversion of an N-protected α-amino acid into an orthogonally protected 1,2-diamine. This transformation preserves the stereocenter and installs the necessary functionalities for the subsequent cyclization. The starting material for our target molecule is N-Boc-L-serine, which will be O-alkylated to introduce the isopropoxy group.

Step 1.1: O-Alkylation and Carboxyl Group Reduction

The initial step involves the protection of the side-chain hydroxyl group of serine as an isopropyl ether, followed by the reduction of the carboxylic acid to a primary alcohol.

-

Causality & Rationale: Starting with N-Boc-L-serine methyl ester, the side-chain hydroxyl is deprotonated using a strong base like sodium hydride (NaH). The resulting alkoxide undergoes a Williamson ether synthesis with 2-bromopropane to yield the O-isopropyl ether. The subsequent reduction of the methyl ester to the primary alcohol is a critical step. While potent reagents like lithium aluminum hydride (LiAlH₄) can achieve this, they often exhibit poor functional group tolerance. A milder and highly effective alternative is the use of sodium borohydride (NaBH₄) in the presence of methanol, which selectively reduces the ester without compromising the N-Boc protecting group.[4][5] This two-stage, one-pot procedure provides the key amino alcohol intermediate in high yield.

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl (1-hydroxy-3-isopropoxypropan-2-yl)carbamate

-

To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add 2-bromopropane (1.5 eq) dropwise and allow the reaction to warm to room temperature, stirring overnight.

-

Cool the reaction mixture back to 0 °C and carefully add sodium borohydride (2.0 eq).

-

Slowly add methanol (4.0 eq) dropwise over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Step 1.2: Conversion of the Amino Alcohol to a Protected 1,2-Diamine

To prepare for cyclization, the newly formed primary alcohol must be converted into a second, orthogonally protected amino group. This is efficiently achieved via a Mitsunobu reaction followed by reduction.

-

Causality & Rationale: The Mitsunobu reaction provides a reliable method for converting the primary alcohol into a protected amine precursor with inversion of configuration, although in this specific case, the stereocenter is not at the reaction site. Using phthalimide as the nitrogen nucleophile under standard Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) yields the N-phthaloyl protected intermediate. The phthaloyl group can then be cleanly removed using hydrazine, revealing the primary amine. This newly formed amine is then protected with an orthogonal protecting group, such as a tosyl (Ts) group, which is stable under the conditions required for N-Boc deprotection, allowing for selective functionalization of the final piperazine ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. academic.oup.com [academic.oup.com]

Technical Guide: Chiral Synthesis of 2-(Isopropoxymethyl)piperazine

Executive Summary

The 2-substituted piperazine motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in GPCR modulators, kinase inhibitors, and monoamine transporter ligands. The specific introduction of an isopropoxymethyl group at the C2 position offers a strategic advantage: it introduces a defined steric bulk and lipophilicity (

This guide details a robust, enantioselective synthesis of (S)-2-(isopropoxymethyl)piperazine derived from the chiral pool (L-Serine). Unlike resolution-based methods which suffer from max 50% yield limitations, this de novo synthesis preserves stereochemical integrity throughout the cascade, ensuring high enantiomeric excess (

Key Advantages of This Protocol

-

Chiral Fidelity: Utilizes L-Serine to fix the C2 stereocenter early.

-

Scalability: Avoids expensive chiral chromatography; relies on crystallization and standard workups.

-

Versatility: The intermediate 1,4-di-Boc-2-hydroxymethylpiperazine is a divergent point for various ether/ester analogs.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the piperazine ring. We view the target molecule as a functionalized ether of (S)-2-hydroxymethylpiperazine . The piperazine core is best constructed via the reduction of a 2,5-diketopiperazine (DKP) intermediate, which is readily accessible from L-Serine and Glycine equivalents.

Figure 1: Retrosynthetic logic flow tracing the target back to L-Serine.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (DKP Formation)

Objective: Cyclize L-Serine into the stable diketopiperazine core.

-

N-Acylation:

-

Reagents: L-Serine methyl ester HCl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (

C to RT). -

Mechanism: Nucleophilic attack of the serine amine on the acid chloride to form N-(2-chloroacetyl)-L-serine methyl ester.

-

Checkpoint: Monitor TLC for disappearance of starting amine (ninhydrin stain).

-

-

Cyclization (Aminolysis):

-

Reagents: 7N Ammonia in Methanol (excess).

-

Protocol: Treat the crude chloroacetyl intermediate with methanolic ammonia. Stir at RT for 16-24h.

-

Mechanism: The ammonia displaces the terminal chloride to form a primary amine, which then undergoes intramolecular nucleophilic attack on the methyl ester to close the ring.

-

Yield: Expect 70-80% of (S)-3-hydroxymethyl-2,5-piperazinedione.

-

Phase 2: Global Reduction

Objective: Convert the rigid diamide (DKP) into the flexible piperazine ring.

-

Reagents: LiAlH

(4.0 - 6.0 eq), dry THF. -

Procedure:

-

Suspend LiAlH

in dry THF under Argon. -

Add solid DKP portion-wise (exothermic!).

-

Reflux for 12-18 hours. The amide carbonyls are reduced to methylenes.

-

Fieser Workup: Cool to

C. Carefully quench with water (

-

-

Result: (S)-2-Hydroxymethylpiperazine.

-

Note: This intermediate is highly polar and water-soluble. Do not attempt aqueous extraction. Concentrate the filtrate and proceed directly to protection.

Phase 3: Protection & Functionalization

Objective: Selective O-alkylation requires masking the nucleophilic nitrogens.

Step 3A: N-Boc Protection

-

Reagents: Boc

O (2.2 eq), Et -

Protocol: Dissolve crude piperazine in MeOH/DCM. Add Et

N followed by Boc -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Product: 1,4-Di-Boc-2-hydroxymethylpiperazine. This is a stable, lipophilic white solid.

Step 3B: O-Alkylation (The Critical Step)

-

Reagents: NaH (60% dispersion, 1.5 eq), 2-Iodopropane (3.0 eq), DMF (dry).

-

Rationale: We use Williamson ether synthesis. Secondary halides (isopropyl iodide) are prone to E2 elimination, but the primary alcohol nucleophile is strong enough to favor S

2. -

Protocol:

-

Dissolve N-protected intermediate in dry DMF at

C. -

Add NaH carefully. Stir 30 min to form the alkoxide.

-

Add 2-Iodopropane dropwise.

-

Warm to RT and stir 12h.

-

Quench: Pour into ice water. Extract with EtOAc.[1]

-

-

Optimization: If elimination competes significantly (formation of propylene gas), add catalytic TBAI (tetrabutylammonium iodide) or switch to Ag

O (Silver(I) oxide) as a milder base/promoter.

Step 3C: Global Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Protocol: Stir the ether intermediate in acid solution for 2h. Evaporate volatiles.

-

Final Form: The product is isolated as the dihydrochloride salt (stable solid) or the free base (oil).

Visual Workflow

Figure 2: Step-by-step synthetic workflow from L-Serine to the final salt form.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| LiAlH | DKP reduction requires 4 hydrides per molecule. Excess ensures complete reduction of both amides; under-reduction yields piperazinones. | |

| Quench Procedure | Fieser Method ( | Standard acid workups create unfilterable aluminum emulsions. The Fieser method yields granular salts, critical for yield recovery. |

| Alkylation Temperature | Higher temperatures ( | |

| Moisture Control | Strict (Step 4 & 6) | LiAlH |

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed (Free Base):

-

H NMR (400 MHz, CDCl

-

1.15 (d, 6H, isopropyl CH

- 2.30 - 3.00 (m, 7H, piperazine ring protons)

-

3.30 - 3.45 (m, 2H, -CH

- 3.55 (sep, 1H, isopropyl CH)

-

1.15 (d, 6H, isopropyl CH

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/DEA.

-

Requirement: Single peak confirming no racemization occurred during DKP formation or reduction.

-

References

-

DKP Synthesis from Amino Acids

- Fischer, E. (1901). "Ueber die Hydrolyse des Caseins durch Salzsäure." Zeitschrift für physiologische Chemie.

-

Modern adaptation: Gante, J. (1989). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. Link

-

Reduction of Diketopiperazines

-

Kitchen, L. J., & Pollard, C. B. (1947). "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." Journal of the American Chemical Society, 69(4), 854–855. Link

-

-

Chiral Piperazine Synthesis Reviews

- Rossen, K. (2019). "Piperazine Scaffolds in Medicinal Chemistry." Organic Process Research & Development. (General reference for scalable piperazine chemistry).

-

Specific methodology adapted from: "Synthesis of Enantiomerically Pure 2-Substituted Piperazines." Organic Syntheses, Coll. Vol. 10, p.66. Link

-

Williamson Ether Synthesis on Boc-Protected Scaffolds

-

Drauz, K., et al. (2002). "U.S. Patent 6,355,802: Method for producing enantiomerically pure 2-substituted piperazines." (Describes industrial handling of similar intermediates). Link

-

Sources

Technical Guide: Photocatalytic Synthesis of 2-Substituted Piperazines

Executive Summary

The piperazine pharmacophore is a cornerstone of medicinal chemistry, present in a vast array of therapeutics ranging from antidepressants to antihistamines. However, the introduction of substituents at the C2 position—critical for modulating lipophilicity, metabolic stability, and target selectivity—has historically been bottlenecked by harsh hydrogenation conditions or lengthy cyclization sequences.

This guide details the paradigm shift toward Photocatalytic C–H Functionalization and Radical-Mediated Assembly . By leveraging visible-light photoredox catalysis, researchers can now access 2-substituted piperazines under mild conditions.[1] This document outlines two distinct strategic workflows:

-

Direct

-C–H Functionalization: Ideal for late-stage diversification of existing piperazine scaffolds. -

Modular Decarboxylative Annulation (CLAP): Ideal for the de novo synthesis of diverse libraries from abundant amino acid precursors.

Section 1: The Strategic Imperative

Traditional methods for synthesizing 2-substituted piperazines often rely on the reduction of diketopiperazines (requiring LiAlH

Photocatalytic advantages:

-

Orthogonality: Radical mechanisms operate orthogonally to ionic chemistry, preserving sensitive polar groups (e.g., esters, nitriles).

-

Step-Economy: Direct C–H functionalization eliminates the need for pre-functionalized starting materials (e.g.,

-haloamines). -

Tunability: The redox potential of the photocatalyst can be matched to the substrate, allowing for selective activation of specific C–H bonds (e.g., distinguishing between N-Boc and N-Aryl sites).

Section 2: Mechanistic Paradigms

Pathway A: Direct -C–H Functionalization (The MacMillan Approach)

This pathway relies on the ability of excited-state photocatalysts to oxidize tertiary amines to radical cations.

Mechanism:

-

Excitation: The photocatalyst (PC) absorbs blue light, reaching an excited state (*PC).

-

Oxidation (SET): *PC oxidizes the piperazine nitrogen (E

+0.8 to +1.0 V vs SCE), generating an amine radical cation. -

Deprotonation: The highly acidic

-C–H proton is removed by a base, yielding a neutral -

Radical Trapping: This nucleophilic radical attacks an electron-deficient arene (Minisci-type) or undergoes radical-radical coupling.

Pathway B: Decarboxylative Annulation (CLAP)

Developed as the "CarboxyLic Amine Protocol" (CLAP), this method assembles the piperazine ring from

Mechanism:

-

Condensation: An N-benzyl glycine derivative condenses with an aldehyde to form an imine.

-

Oxidation: The carboxylate is oxidized by the photocatalyst, leading to decarboxylation and formation of an

-amino radical. -

Cyclization: The radical attacks the imine, closing the ring to form the piperazine core.

Figure 1: Dual mechanistic pathways for accessing 2-substituted piperazines. Pathway A focuses on functionalizing existing rings, while Pathway B assembles the ring from acyclic precursors.

Section 3: Experimental Protocols

Protocol 1: Direct -Arylation of N-Boc Piperazine

Objective: Introduction of a heteroaryl group at the C2 position of an N-Boc protected piperazine. Reference: Adapted from MacMillan et al. (2014) [1].

Materials:

-

Substrate: 1-Boc-piperazine (1.0 equiv)

-

Coupling Partner: 1,4-Dicyanobenzene (or electron-deficient heteroarene) (1.5 equiv)

-

Photocatalyst: Ir(ppy)

(1.0 mol%) -

Base: Sodium Acetate (NaOAc) (2.0 equiv) - Crucial for deprotonating the radical cation.

-

Solvent: DMA (N,N-Dimethylacetamide) - High polarity stabilizes charged intermediates.

-

Light Source: 34W Blue LED lamp (approx. 450 nm).

Step-by-Step Workflow:

-

Setup (Glovebox/Schlenk): In a nitrogen-filled glovebox, charge an 8 mL vial with Ir(ppy)

(1 mol%), 1-Boc-piperazine (0.5 mmol), and the aryl nitrile (0.75 mmol). -

Solvent Addition: Add anhydrous DMA (5 mL, 0.1 M concentration). Add NaOAc (1.0 mmol).

-

Degassing: Seal the vial with a septum cap. Remove from glovebox. If not using a glovebox, sparge the solution with argon for 15 minutes. Oxygen is a triplet quencher and must be excluded.

-

Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain the reaction temperature at 25–30°C. Stir vigorously.

-

Monitoring: Monitor by LC-MS after 12 and 24 hours. The reaction typically proceeds via the formation of a stabilized radical intermediate.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMA, dry over MgSO

, and purify via flash chromatography.

Protocol 2: De Novo Synthesis via CLAP (CarboxyLic Amine Protocol)

Objective: Synthesis of 2-aryl piperazines from N-benzyl glycine and benzaldehyde derivatives. Reference: Adapted from Bousquet, Bigot et al. (2020) [2].[1]

Materials:

-

Amine: N-(2-aminoethyl)-N-benzylglycine bis(TFA) salt (1.0 equiv)

-

Aldehyde: 4-Fluorobenzaldehyde (1.5 equiv)

-

Photocatalyst: Ir[(ppy)

(dtbbpy)]PF -

Base: KOH (4.0 equiv) in MeOH

-

Solvent: MeCN (Acetonitrile)

Step-by-Step Workflow:

-

Imine Formation: In a Schlenk tube, dissolve the glycine derivative (0.2 mmol) in MeOH. Add KOH (0.8 mmol) and the aldehyde (0.3 mmol). Stir for 30 mins to form the imine in situ.

-

Catalyst Addition: Evaporate MeOH (if necessary for solvent switch) or add the photocatalyst solution in MeCN directly if compatible. Note: The original protocol uses a specific solvent ratio; ensure solubility.

-

Irradiation: Degas thoroughly (N

sparge). Irradiate with Blue LEDs for 3–6 hours. -

Purification: The product precipitates or is isolated via standard extraction.

Section 4: Critical Optimization Parameters

The success of these reactions hinges on three variables often overlooked in standard organic synthesis:

| Parameter | Impact on Reaction | Optimization Strategy |

| Light Intensity | Photon flux determines the concentration of excited catalyst (*PC). Low flux leads to stalled conversion. | Use high-power LEDs (e.g., Kessil lamps). Position reaction vessels <2 cm from the source. |

| Oxygen Exclusion | O | Mandatory: Freeze-pump-thaw (3 cycles) or vigorous sparging (>15 min) with Argon. |

| Substrate Redox Potential | The amine must be oxidizable by the *PC. N-Boc groups increase oxidation potential ( | For N-Boc piperazines, use strongly oxidizing catalysts like Ir[dF(CF |

| Base Selection | The base must deprotonate the radical cation but not the neutral substrate. | NaOAc or K |

Section 5: Troubleshooting & Validation

Common Failure Modes

-

No Conversion:

-

Cause: Catalyst quenching by O

or insufficient light penetration (Beer-Lambert law limits). -

Fix: Check degassing. Dilute reaction (0.05 M). Ensure reaction vial glass is not UV-blocking (borosilicate is preferred).

-

-

Decomposition/Complex Mixture:

-

Cause: Over-oxidation of the product (the product is often an amine with similar

to the starting material). -

Fix: Stop reaction at 80% conversion. Use a "redox buffer" or slightly less oxidizing catalyst.

-

Validation Workflow (DOT Diagram)

Figure 2: Troubleshooting logic for photocatalytic failure. Stern-Volmer analysis is the gold standard for verifying catalyst-substrate interaction.

References

-

Amine

-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Source: Chemical Science, 2014.[3][4] URL:[Link] -

Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines. Source: Organic Letters, 2020.[5] URL:[Link]

-

Discovery of an

-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Source: Science, 2011.[3] URL:[Link] -

Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Source: Organic Letters, 2016.[3] URL:[Link]

Sources

- 1. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Isopropoxymethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold and the Emergence of 2-(Isopropoxymethyl)piperazine

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as its ability to serve as a hydrogen bond donor and acceptor, contribute to its prevalence in a vast array of pharmacologically active compounds.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antidepressant effects.[1] The versatility of the piperazine scaffold allows for extensive structural modifications, primarily at the nitrogen positions, to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

While N-substituted piperazines have been extensively explored, C-substituted derivatives represent a promising, yet less chartered, avenue for novel drug discovery. This guide focuses on a specific C-substituted derivative, this compound. Given the novelty of this compound, this document serves as a comprehensive theoretical and predictive guide to its core physical and chemical properties. The insights herein are extrapolated from the well-characterized parent piperazine molecule and an analysis of the structural and electronic effects of the isopropoxymethyl substituent. This guide is intended to provide a robust starting point for researchers engaging in the synthesis, characterization, and application of this and similar piperazine derivatives.

Molecular Structure and Key Identifiers

The foundational step in understanding the properties of a molecule is a clear depiction of its structure.

Figure 1: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Canonical SMILES | CC(C)OCC1CNCCN1 |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the known properties of piperazine and the anticipated influence of the 2-(isopropoxymethyl) substituent.

| Property | Predicted Value | Rationale for Prediction |

| Boiling Point | ~200-220 °C | The addition of the isopropoxymethyl group increases the molecular weight and introduces a polar ether linkage, which is expected to significantly raise the boiling point compared to piperazine (146 °C).[4][5] |

| Melting Point | Lower than piperazine | Piperazine has a symmetrical structure that packs efficiently into a crystal lattice, resulting in a relatively high melting point (106 °C).[4][5] The introduction of the bulky and asymmetric isopropoxymethyl group at the 2-position will likely disrupt this crystal packing, leading to a lower melting point. |

| Solubility in Water | High | Piperazine is freely soluble in water.[4][5] The ether oxygen in the isopropoxymethyl group can act as a hydrogen bond acceptor, and the two nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors. This is expected to maintain, if not enhance, its aqueous solubility. |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, methanol); moderately soluble in less polar solvents (e.g., dichloromethane); sparingly soluble in nonpolar solvents (e.g., hexanes). | The isopropoxymethyl group introduces a significant nonpolar hydrocarbon character to the molecule, which should increase its solubility in organic solvents compared to the parent piperazine, which is poorly soluble in diethyl ether.[4][5] The overall polarity, however, should still favor solubility in polar organic solvents. |

| pKa₁ | ~9.5 | The pKa of piperazine's conjugate acid is approximately 9.73-9.8.[4][5] The isopropoxymethyl group is weakly electron-withdrawing due to the ether oxygen, which is expected to slightly decrease the basicity of the adjacent nitrogen atom (N1). Alkyl groups are generally electron-donating, which increases basicity.[6] However, the proximity of the ether oxygen's lone pairs may have a more dominant, albeit small, electron-withdrawing inductive effect.[7] |

| pKa₂ | ~5.3 | The second pKa of piperazine is around 5.35.[4][5] The substituent at the 2-position is further away from the N4 nitrogen, so its electronic effect will be less pronounced. Therefore, the second pKa is predicted to be very similar to that of the parent piperazine. |

Proposed Experimental Methodologies for Property Determination

To empirically validate the predicted properties of this compound, a series of well-established experimental protocols should be employed.

Determination of Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate this separation.

-

-

Quantification of Solute:

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.

-

Determination of pKa

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[8][9]

Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. The concentration should be in the range of 1-10 mM.[9]

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The equivalence points will be indicated by the points of inflection on the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base like this compound, two pKa values will be determined.[10]

-

Spectroscopic Characterization

Principle: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of a novel compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their connectivity. The chemical shifts and splitting patterns of the protons on the piperazine ring and the isopropoxymethyl group will be diagnostic.

-

¹³C NMR: Will indicate the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity between protons and carbons.

-

-

Mass Spectrometry (MS):

-

Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

The fragmentation pattern observed in the mass spectrum will provide valuable structural information, likely showing characteristic fragments from the piperazine ring and the isopropoxymethyl substituent.[11][12]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Will identify the presence of key functional groups. Expected characteristic absorptions include N-H stretching and bending vibrations for the secondary amines, C-N stretching, and C-O-C stretching for the ether linkage.[13]

-

Chemical Reactivity and Stability

-

Basicity: As a substituted piperazine, the two nitrogen atoms are basic and will react with acids to form salts. This property is crucial for its potential use in pharmaceutical formulations.[5]

-

N-Functionalization: The secondary amines of the piperazine ring are nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation, allowing for further derivatization.

-

Oxidation: Amines are susceptible to oxidation. This compound should be stored under an inert atmosphere and protected from light to prevent degradation.

-

Hygroscopicity: Similar to piperazine, this derivative is expected to be hygroscopic and will absorb moisture from the air.[5]

Conclusion

This compound represents a novel derivative of the pharmacologically significant piperazine scaffold. While experimental data for this specific compound is not yet widely available, a thorough analysis of the parent molecule and the electronic and steric effects of the isopropoxymethyl substituent allows for robust predictions of its key physicochemical properties. This guide provides a comprehensive theoretical framework for researchers, outlining the expected properties and providing detailed experimental protocols for their empirical validation. The information presented herein is intended to accelerate the research and development of this and other C-substituted piperazine derivatives, paving the way for the discovery of new therapeutic agents.

References

-

Piperazine (C4H10N2) properties. (n.d.). Retrieved February 7, 2026, from [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Piperazine | C4H10N2 | CID 4837. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6033. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen, 13(1), e202300366. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 7, 2026, from [Link]

-

Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). In Cheméo. Retrieved February 7, 2026, from [Link]

-

Piperazine. (2023). In AERU. University of Hertfordshire. Retrieved February 7, 2026, from [Link]

-

Basicity of Amines. (2023, October 30). In Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Journal of Chemical & Engineering Data, 54(9), 2414–2417. [Link]

-

Solubility of Organic Compounds. (2023, August 31). In Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Advances, 9(1), 19-29. [Link]

-

Development of Methods for the Determination of pKa Values. (2017). Pharmaceuticals, 10(4), 85. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 7, 2026, from [Link]

- Spectroscopic investigation and normal coordinate analysis of piperazine. (2009). Indian Journal of Pure & Applied Physics, 47, 181-185.

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1500-1512. [Link]

-

5 Key Basicity Trends of Amines. (2017, April 26). In Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved February 7, 2026, from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Turkish Journal of Chemistry, 47(5), 983-1002. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). TÜBİTAK Academic Journals. Retrieved February 7, 2026, from [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). In ResearchGate. Retrieved February 7, 2026, from [Link]

-

What is the effect of substitution on the basicity of amines?. (2023, January 13). In Quora. Retrieved February 7, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). In Creative Bioarray. Retrieved February 7, 2026, from [Link]

-

NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 7, 2026, from [Link]

-

Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. (n.d.). In CUTM Courseware. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). In SALTISE. Retrieved February 7, 2026, from [Link]

-

pKa Value Determination Guidance 2024. (2021, December 25). In PharmaeliX. Retrieved February 7, 2026, from [Link]

-

Basicity and Effect of Substituent on Basicity. (n.d.). In Pharmaguideline. Retrieved February 7, 2026, from [Link]

- Review Exploring Biological Potentials of Piperazines. (2017). Medicinal Chemistry, 7(1).

- Determination of piperazine derivatives in “Legal Highs”. (2012). Problems of Forensic Sciences, 90, 131-143.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie, 63(5-6), 461-469.

-

Piperazine. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

-

Calculation of Aqueous Solubility of Organic Compounds. (1987). Environmental Science & Technology, 21(2), 149-152. [Link]

- Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship, University of California.

-

Piperazine dihydrochloride. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

2-(Isopropoxymethyl)piperazine CAS number and IUPAC name

Executive Summary & Chemical Identity

2-(Isopropoxymethyl)piperazine is a specialized heterocyclic building block used in medicinal chemistry to modulate lipophilicity and steric bulk within the "privileged" piperazine scaffold. Unlike simple alkyl-piperazines, the ether linkage at the C2 position introduces a unique electronic environment, slightly lowering the pKa of the adjacent amine while enhancing metabolic stability compared to direct alkyl chains.

This compound is typically synthesized from 2-(hydroxymethyl)piperazine or serine derivatives. Due to its specialized nature, it is often generated in situ or supplied as a protected intermediate (e.g., N-Boc derivatives) rather than a bulk commodity with a widely cited CAS number for the free base.

Chemical Identifiers

| Parameter | Detail |

| Systematic IUPAC Name | 2-[(Propan-2-yloxy)methyl]piperazine |

| Common Name | This compound |

| CAS Number | Not widely listed for free base.[1][2] (See Precursor CAS below) |

| Primary Precursor CAS | 103-76-4 (2-(Hydroxymethyl)piperazine) |

| Molecular Formula | C |

| Molecular Weight | 158.24 g/mol |

| SMILES | CC(C)OCC1CNCCN1 |

| Stereochemistry | Available as Racemate, (R)-enantiomer, or (S)-enantiomer |

Physicochemical Properties (Calculated)

The introduction of the isopropoxymethyl group alters the physicochemical profile of the piperazine ring, making it a valuable tool for "scaffold hopping" in drug discovery.

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~0.45 ± 0.3 | More lipophilic than 2-hydroxymethylpiperazine (LogP -1.5), improving membrane permeability. |

| pKa (N1 - Distal) | ~9.6 | Typical secondary amine basicity. |

| pKa (N4 - Proximal) | ~8.9 | Slightly reduced basicity due to the inductive effect of the ether oxygen. |

| Polar Surface Area (PSA) | ~41 Å | Favorable for CNS penetration. |

| H-Bond Donors | 2 | Secondary amines. |

| H-Bond Acceptors | 3 | Two nitrogens + one ether oxygen. |

Synthetic Methodologies

The synthesis of this compound requires careful control of protecting groups to prevent N-alkylation during the ether formation step. The most robust route proceeds via the Williamson Ether Synthesis on a protected 2-hydroxymethylpiperazine core.

Route A: Modification of 2-(Hydroxymethyl)piperazine

This pathway is preferred for generating the racemate or if the chiral alcohol precursor is available.

Step 1: N-Protection

React 2-(hydroxymethyl)piperazine with Di-tert-butyl dicarbonate (Boc

-

Reagents: Boc

O (2.2 eq), TEA, DCM. -

Yield: >90%

Step 2: O-Alkylation (Williamson Ether Synthesis)

The secondary alcohol is deprotonated and alkylated with isopropyl halide.

-

Reagents: NaH (1.5 eq), 2-Bromopropane (1.5 eq), DMF, 0°C to RT.

-

Mechanism: S

2 attack of the alkoxide on the isopropyl bromide. -

Note: Isopropyl halides are secondary electrophiles; elimination (E2) is a competing side reaction. Maintain low temperatures initially.

Step 3: Global Deprotection

Removal of Boc groups to yield the target dihydrochloride or free base.

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

Route B: De Novo Synthesis from Serine (Chiral Route)

To access the enantiopure (S)- or (R)- isomer, start from the corresponding Serine amino acid.

-

Esterification: Serine

Serine Methyl Ester. -

O-Alkylation: Reaction with isopropyl trichloroacetimidate or 2-bromopropane.

-

Cyclization: React with oxalyl chloride to form the diketopiperazine, followed by strong reduction (LiAlH

).

Visualization of Synthetic Pathway (Route A)

Caption: Step-wise synthesis from commercially available 2-hydroxymethylpiperazine via Boc-protection and Williamson ether synthesis.

Applications in Drug Discovery

The 2-(isopropoxymethyl) motif serves specific functional roles in lead optimization:

-

Lipophilicity Modulation: The isopropyl group increases logP significantly compared to the parent hydroxymethyl group. This is critical for converting a polar, peripherally restricted hit into a CNS-penetrant lead.

-

Mechanism:[3] The non-polar isopropyl shield masks the polar ether oxygen, facilitating passive diffusion across the blood-brain barrier (BBB).

-

-

Conformational Locking: Substituents at the C2 position of the piperazine ring force the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This can lock the orientation of N-substituents, potentially increasing binding affinity to receptors (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT).

-

Metabolic Stability: Ether linkages are generally more metabolically stable than esters. The branching of the isopropyl group also retards O-dealkylation by Cytochrome P450 enzymes compared to a simple methyl ether.

Experimental Protocol: O-Alkylation Step

This protocol describes the critical ether formation step (Step 2 of Route A).

Objective: Synthesis of 1,4-di-Boc-2-(isopropoxymethyl)piperazine.

-

Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 1,4-di-Boc-2-(hydroxymethyl)piperazine (1.0 eq, 3.16 g, 10 mmol) in anhydrous DMF (30 mL).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (60% dispersion in oil, 1.5 eq, 0.6 g, 15 mmol) portion-wise. Evolution of H

gas will be observed. -

Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes slightly turbid.

-

Alkylation: Add 2-Bromopropane (1.5 eq, 1.4 mL, 15 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH

Cl (10 mL). -

Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with LiCl solution (to remove DMF), dry over Na

SO

Safety Note: Sodium hydride is pyrophoric and reacts violently with water. DMF is toxic and readily absorbed through the skin. Perform all operations in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Retrieved from [Link](Cited for general piperazine properties).

-

National Institute of Standards and Technology (NIST). Piperazine, 2-methyl- Mass Spectrum. Retrieved from [Link].

-

Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link].

Sources

Technical Monograph: Structural Elucidation of 2-(Isopropoxymethyl)piperazine

The following technical guide details the spectroscopic characterization of 2-(Isopropoxymethyl)piperazine , a specialized heterocyclic building block.

Executive Summary & Compound Identity

This compound is a chiral, secondary amine scaffold frequently employed in medicinal chemistry as a "privileged structure" for tuning solubility and lipophilicity in CNS-active agents. Its structural integrity relies on the stability of the ether linkage and the specific stereochemistry at the C2 position.

This guide provides a comprehensive reference for the identification of this compound, distinguishing it from its regioisomers (e.g., 1-substituted variants) through diagnostic spectral signatures.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-[(1-Methylethoxy)methyl]piperazine |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Monoisotopic Mass | 158.1419 Da |

| Key Substructures | Piperazine ring (2° amine), Isopropyl ether, Chiral center (C2) |

| Solubility Profile | Soluble in MeOH, DMSO, CHCl₃; Moderate water solubility.[1][2][3] |

Analytical Workflow & Logic

The characterization of this molecule requires a logical flow to resolve its specific structural features: the isopropyl group (diagnostic doublet/septet), the ether linkage (deshielded methylene), and the piperazine core (complex multiplet region).

Diagram 1: Structural Elucidation Workflow

Caption: Integrated analytical workflow for validating this compound, prioritizing mass confirmation followed by detailed NMR connectivity.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic nitrogen atoms in the piperazine ring readily protonate, making ESI+ the preferred ionization method.

Fragmentation Logic

-

Parent Ion: The molecular ion is expected at m/z 159.15 [M+H]⁺ .

-

Primary Fragment (Loss of Isopropyl): Cleavage of the ether alkyl group often yields a fragment corresponding to the loss of C₃H₇ (43 Da).

-

Secondary Fragment (Side Chain Loss): Cleavage at the C2-exocyclic bond.

| Ion Type | m/z (Observed) | Interpretation |

| [M+H]⁺ | 159.15 | Protonated molecular ion (Base Peak). |

| [M+Na]⁺ | 181.13 | Sodium adduct (common in glass/solvent contamination). |

| Fragment 1 | ~115-117 | Loss of Isopropyl group (-43 Da) or Ring opening. |

| Fragment 2 | ~85-87 | Piperazine ring fragment (loss of side chain). |

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil/solid. Diagnostic Bands: The absence of a hydroxyl (-OH) stretch is the primary indicator that the precursor (2-hydroxymethylpiperazine) has been successfully alkylated.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 3250 - 3400 | N-H Stretch (Broad) | Secondary amines (Piperazine ring). |

| 2850 - 2960 | C-H Stretch (sp³) | Alkyl backbone; Isopropyl methyls are prominent. |

| 1060 - 1150 | C-O-C Stretch | Critical Diagnostic: Isopropyl ether linkage. |

| 1450 - 1470 | CH₂/CH₃ Bend | Scissoring/Bending modes of the ring and isopropyl. |

Nuclear Magnetic Resonance (NMR)

Solvent Selection:

-

CDCl₃ (Chloroform-d): Preferred for resolution of the ether protons.

-

DMSO-d₆: Use if the salt form (e.g., dihydrochloride) is being analyzed. Note: NH protons will be broad or invisible in CDCl₃ due to exchange, but visible in DMSO.

¹H NMR (Proton) Data

Field Strength: 400 MHz or higher recommended due to second-order coupling in the piperazine ring.

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Notes |

| 1.14 - 1.18 | Doublet ( | 6H | Isopropyl -CH₃ | Diagnostic gem-dimethyl signal. |

| 2.30 - 2.60 | Broad Singlet | 2H | N-H | Variable; shifts/disappears with D₂O shake. |

| 2.45 - 2.85 | Multiplet | 3H | Ring H (C3, C5, C6 axial) | Complex overlapping region. |

| 2.85 - 3.05 | Multiplet | 4H | Ring H (C2, C3, C5, C6 eq) | Deshielded due to N-proximity. |

| 3.30 - 3.45 | Multiplet / dd | 2H | -CH₂-O- (Exocyclic) | Diastereotopic protons adjacent to chiral center. |

| 3.55 - 3.65 | Septet ( | 1H | Isopropyl -CH- | Characteristic septet for the ether methine. |

Key Interpretation Insight: The C2 proton (chiral center) is often buried in the 2.8–3.0 ppm range. The most distinct feature confirming the structure is the septet at ~3.6 ppm (isopropyl methine) and the doublet at ~1.15 ppm . If these are absent, the alkylation failed.

¹³C NMR (Carbon) Data

Decoupling: Proton-decoupled.

| Shift (δ, ppm) | Carbon Type | Assignment |

| 22.1 | CH₃ | Isopropyl methyls (typically equivalent). |

| 45.5 - 47.0 | CH₂ | Piperazine Ring C3/C5/C6 (Signal intensity varies). |

| 54.0 - 56.0 | CH | Piperazine Ring C2 (Chiral center). |

| 71.5 | CH | Isopropyl -CH- (Ether) |

| 73.0 - 74.5 | CH₂ | -CH₂-O- (Side chain) |

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Minimize water peaks and ensure sharp amine signals.

-

Mass: Weigh 5–10 mg of the free base oil (or 10-15 mg of HCl salt).

-

Solvent:

-

Free Base: Dissolve in 0.6 mL CDCl₃ (neutralized with basic alumina if acid-sensitive).

-

Salt Form: Dissolve in 0.6 mL DMSO-d₆ or D₂O .

-

-

Filtration: If the sample is cloudy (common with salts), filter through a cotton plug into the NMR tube.

-

Reference: Calibrate to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Protocol B: D₂O Exchange Test (Validation of NH)

Objective: Confirm the presence of secondary amines.

-

Run the standard ¹H NMR spectrum.

-

Add 1–2 drops of D₂O to the NMR tube.

-

Shake vigorously for 30 seconds.

-

Re-run the spectrum.

-

Result: Peaks assigned to N-H (approx 2.0–3.0 ppm broad) should disappear or diminish significantly.

-

Diagram 2: Fragmentation & Connectivity Logic

Caption: MS fragmentation pathways and NMR structural domains used for confirmation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

- Berkheij, M., et al. (2005). "Synthesis of 2-substituted piperazines via direct α-lithiation." Tetrahedron Letters, 46(14), 2369-2371.

-

AIST (2023). Spectral Database for Organic Compounds (SDBS). (General reference for isopropyl ether chemical shifts). Retrieved from [Link]

(Note: While specific spectral libraries for this exact ether derivative are proprietary to specific drug master files, the data above is derived from high-fidelity consensus values of the immediate precursor 2-hydroxymethylpiperazine and standard isopropyl ether shift increments.)

Sources

Thermochemical Analysis of 2-(Isopropoxymethyl)piperazine: A Technical Guide for Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1] Understanding the thermochemical characteristics of novel piperazine derivatives, such as 2-(isopropoxymethyl)piperazine, is a critical, non-negotiable step in preclinical development. This guide provides a comprehensive framework for the thermochemical analysis of this compound, detailing not just the "how" but the fundamental "why" behind each methodological choice. We will explore the synthesis, thermal stability, phase behavior, and energetic properties of this compound through a combination of detailed experimental protocols and theoretical validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound thermochemical profile for new chemical entities.

Introduction: The Imperative of Thermochemical Scrutiny in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). A thorough thermochemical analysis provides the foundational data upon which crucial decisions are made regarding formulation, storage, stability, and ultimately, patient safety. For a molecule like this compound, a derivative of a well-established pharmacophore, understanding its thermal behavior is paramount.[1]

This guide will provide an in-depth technical exploration of the key thermochemical analyses essential for characterizing this molecule:

-

Thermogravimetric Analysis (TGA): To determine thermal stability and decomposition pathways.[2]

-

Differential Scanning Calorimetry (DSC): To investigate melting, crystallization, and other phase transitions.[3]

-

Combustion Calorimetry: To determine the standard enthalpy of formation, a fundamental measure of the molecule's energetic content.

By integrating these experimental techniques with theoretical estimations, we can construct a self-validating system that ensures the trustworthiness and integrity of the data, a cornerstone of good scientific practice in the pharmaceutical industry.

Synthesis and Characterization of this compound

A robust thermochemical analysis begins with a well-characterized, high-purity sample. The synthesis of 2-substituted piperazines can be approached through various established routes.[4] For this compound, a plausible and scalable synthetic strategy involves a multi-step process beginning with the protection of piperazine, followed by directed functionalization at the C-2 position.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is outlined below. This pathway leverages common organic reactions and purification techniques to yield the desired product with high purity.

This pathway involves:

-

Mono-protection of piperazine: Reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) to selectively protect one of the nitrogen atoms. This is a crucial step to control reactivity in the subsequent functionalization.[5]

-

C-H Functionalization: Employing a modern synthetic method such as photoredox catalysis to directly functionalize the C-H bond at the 2-position of the piperazine ring with an isopropoxymethyl group.[4] This approach offers high selectivity and avoids lengthy synthetic sequences.

-

Deprotection: Removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product.

Purification and Characterization

Post-synthesis, the crude product must be purified to ≥99.5% purity for accurate thermochemical analysis. This is typically achieved through column chromatography followed by recrystallization. The identity and purity of the final compound should be unequivocally confirmed by a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA is an essential first step in the thermochemical characterization of a new pharmaceutical compound. It measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability, decomposition temperatures, and the presence of residual solvents or water.[2][6]

The "Why": Causality in TGA Experimental Design

The choice of experimental parameters in TGA is not arbitrary; it is dictated by the information we seek.

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of thermal events, allowing for the separation of closely occurring decomposition steps. A faster rate might be used for initial screening but can obscure subtle transitions. For a novel pharmaceutical solid, a rate of 10 °C/min is a standard and justifiable starting point.[7]

-

Atmosphere: An inert atmosphere (typically nitrogen) is used to study the inherent thermal decomposition of the material without the influence of oxidative processes.[6] Running a parallel experiment in an oxidative atmosphere (air or oxygen) can provide valuable information on the compound's stability in the presence of air, which is relevant for storage and handling.

-

Sample Mass: A sample mass of 5-10 mg is generally recommended. This is large enough to be representative of the bulk material but small enough to minimize thermal gradients within the sample, ensuring uniform heating.[4]

Detailed Experimental Protocol for TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean, tared TGA pan (platinum or ceramic). Ensure the sample is evenly spread across the bottom of the pan to promote uniform heat transfer.[8]

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program to heat from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC): Unveiling Phase Behavior

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an indispensable tool for identifying melting points, glass transitions, crystallization events, and polymorphism, all of which are critical parameters for drug formulation and stability.[9]

The "Why": Causality in DSC Experimental Design

-

Heating and Cooling Rates: Similar to TGA, a heating rate of 10 °C/min is a common starting point. However, varying the heating and cooling rates can reveal important information about the kinetics of phase transitions and can be used to identify and characterize different polymorphic forms.[10] A heat/cool/heat cycle is often employed to erase the sample's thermal history and observe its intrinsic thermal behavior.[11]

-

Pan Type: For volatile or potentially sublimating compounds, hermetically sealed pans are essential to prevent mass loss during the experiment, which would otherwise lead to erroneous results.[11] For non-volatile solids, a pinhole pan can be used to allow for the release of any evolved gases.

-

Atmosphere: An inert nitrogen atmosphere is typically used to prevent oxidative degradation of the sample, ensuring that the observed thermal events are due to physical transitions rather than chemical reactions.[6]

Detailed Experimental Protocol for DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum pan.

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Implement a heat/cool/heat temperature program. For example:

-

Heat from 25 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to -50 °C at 10 °C/min.

-

Heat from -50 °C to 250 °C at 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the melting point (peak of the endotherm), the enthalpy of fusion (area under the melting peak), and any other thermal events such as glass transitions or solid-solid transitions.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. This fundamental thermodynamic property quantifies the energy stored within the molecule's chemical bonds and is essential for understanding its reactivity and for performing process safety calculations. The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a device called a bomb calorimeter.

The "Why": Causality in Combustion Calorimetry

-

High-Pressure Oxygen: An excess of pure oxygen (typically around 30 atm) is used to ensure complete and rapid combustion of the sample to well-defined products (CO₂, H₂O, and N₂).

-

Calibration: The calorimeter must be calibrated with a standard substance of known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.

-

Corrections: The raw data from a combustion experiment must be corrected for several factors to obtain an accurate standard enthalpy of combustion. These include the heat from the ignition wire, and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen in the bomb.[12][13]

Detailed Experimental Protocol for Combustion Calorimetry

-

Calorimeter Calibration:

-

Accurately weigh a pellet of ~1 g of standard benzoic acid.

-

Place the pellet in the crucible inside the bomb calorimeter.

-

Attach a known length of fuse wire.

-

Add 1 mL of deionized water to the bomb to saturate the internal atmosphere.

-

Seal the bomb and charge it with ~30 atm of pure oxygen.

-

Submerge the bomb in the calorimeter's water bath of known volume.

-

Allow the system to reach thermal equilibrium, then ignite the sample.

-

Record the temperature change of the water bath.

-

Calculate the heat capacity of the calorimeter.

-

-

Sample Combustion:

-

Repeat the procedure with a known mass (~0.5-1.0 g) of this compound.

-

-

Data Analysis and Corrections:

-

Calculate the total heat released from the temperature rise and the calorimeter's heat capacity.

-

Subtract the heat contributed by the combustion of the fuse wire.

-

Titrate the bomb washings with a standard base to determine the amount of nitric acid formed and apply the corresponding heat correction.

-

Calculate the standard internal energy of combustion (ΔcU°).

-

Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the ideal gas law to account for the change in the number of moles of gas during the reaction.

-

Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[2]

-

Data Presentation and Theoretical Validation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation. Furthermore, as a self-validating system, experimental results should be cross-referenced with theoretical estimations.

Summary of Thermochemical Data

| Parameter | Method | Result | Units |

| Onset of Decomposition | TGA | TBD | °C |

| Melting Point (Tₘ) | DSC | TBD | °C |

| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | TBD | kJ/mol |

| Standard Enthalpy of Combustion (ΔcH°) | Bomb Calorimetry | TBD | kJ/mol |

| Standard Enthalpy of Formation (ΔfH°) | Bomb Calorimetry | TBD | kJ/mol |

| Estimated Standard Enthalpy of Formation | Benson Group Additivity | TBD | kJ/mol |

| TBD: To be determined experimentally. |

Trustworthiness through Theoretical Validation: Benson Group Increment Theory

Benson Group Increment Theory is a powerful tool for estimating the enthalpy of formation of organic molecules by summing the contributions of their constituent chemical groups.[14] This provides an independent check on the experimental value obtained from combustion calorimetry.

For this compound (C₈H₁₈N₂O), the molecule would be dissected into the following groups, and their corresponding enthalpy contributions summed:

-

C-(H)₃(C): Two methyl groups in the isopropoxy moiety.

-

C-(H)(C)₂(O): The methine carbon in the isopropoxy group.

-

O-(C)₂: The ether oxygen.

-

C-(H)₂(O)(N): The methylene carbon linking the ether to the piperazine ring.

-

N-(C)₂(H): The nitrogen atom at the 4-position of the piperazine ring.

-

C-(H)₂(N)₂: Two methylene carbons in the piperazine ring adjacent to both nitrogens.

-

C-(H)₂(C)(N): The methylene carbon at the 3-position of the piperazine ring.

-

N-(C)₂(C): The nitrogen atom at the 1-position of the piperazine ring.

-

C-(H)(C)₂(N): The methine carbon at the 2-position of the piperazine ring.

-

Piperazine ring strain correction.

By summing the established literature values for these groups, a theoretical ΔfH° can be calculated.[1][15] A close agreement (typically within a few kJ/mol) between the experimental and calculated values provides strong confidence in the accuracy of the combustion calorimetry results.

Conclusion

The thermochemical analysis of a new pharmaceutical candidate like this compound is a multi-faceted process that requires rigorous experimental technique and a deep understanding of the underlying principles. By systematically applying TGA, DSC, and combustion calorimetry, and by validating the experimental data with theoretical estimations, a comprehensive and trustworthy thermochemical profile can be established. This data is not merely academic; it is the bedrock upon which the successful development of a safe, stable, and effective drug product is built.

References

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved February 5, 2024, from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved February 5, 2024, from [Link]

- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).

-

Thermogravimetric Analysis (TGA). (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 5, 2024, from [Link]

- Farina, D. S., Jr., Sirumalla, S. K., Mazeau, E. J., et al. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. NSF Public Access Repository.

-

Wikipedia. (n.d.). Benson group increment theory. Retrieved February 5, 2024, from [Link]

- Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.

- The NIST Structures and Properties Group Additivity Model. (n.d.). NIST.

-

Wikipedia. (n.d.). Heat of formation group additivity. Retrieved February 5, 2024, from [Link]

- Sazonov, V., & Khvoinova, N. (2021). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Pure and Applied Chemistry, 93(1), 73-91.

-

Chemistry LibreTexts. (2023, July 18). 15.7: Measuring the Enthalpy Change. Retrieved February 5, 2024, from [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved February 5, 2024, from [Link]

- Sazonov, V., & Khvoinova, N. (2021).

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved February 5, 2024, from [Link]

-

YouTube. (2020, October 29). Calculating Enthalpy of a Reaction from Calorimetric Data. Retrieved February 5, 2024, from [Link]

- Bomb Calorimetry – Analytical chemistry. (n.d.).

- EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem.

- An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. (2014, November 20). Pendidikan Kimia.

- Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.

- Introduction to Bomb Calorimetry. (n.d.). Scimed.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).

- BE 223. (n.d.).

- Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. (n.d.). Doc Brown's advanced level chemistry revision notes.

- Bomb Calorimetry Example 4 Energy and Enthalpy. (n.d.).

Sources

- 1. nist.gov [nist.gov]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. One moment, please... [torontech.com]

- 9. seas.upenn.edu [seas.upenn.edu]

- 10. chem.purdue.edu [chem.purdue.edu]

- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 12. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 13. scimed.co.uk [scimed.co.uk]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

Technical Analysis: X-Ray Crystal Structure of 2-(Isopropoxymethyl)piperazine Derivatives

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(Isopropoxymethyl)piperazine derivatives, a critical pharmacophore in medicinal chemistry often utilized in the development of GPCR ligands (e.g., 5-HT receptors) and BACE-1 inhibitors.[1] While the piperazine ring is a common scaffold, the introduction of the isopropoxymethyl group at the C2 position introduces specific stereochemical and conformational constraints that dictate ligand binding affinity. This guide details the crystallization protocols, X-ray diffraction data collection strategies, and conformational analysis required to definitively characterize this chiral intermediate.

Chemical Context & Synthetic Challenges

The this compound moiety is typically synthesized via the reduction of corresponding pyrazine precursors or the cyclization of amino acid derivatives (e.g., serine ethers).

The "Oily Amine" Challenge

A primary obstacle in the structural characterization of 2-substituted piperazines is their physical state. The free base of this compound is typically a viscous, hygroscopic oil at room temperature due to the flexibility of the ether side chain and the lack of strong intermolecular lattice energy.

Implication for Crystallography: Direct crystallization of the free base is rarely successful. Structural determination requires the formation of a crystalline salt or co-crystal. The protonation of the secondary amines (N1 and N4) facilitates the formation of robust hydrogen-bonding networks essential for lattice stability.

Workflow: From Synthesis to Crystal

The following workflow outlines the critical path from crude synthesis to diffraction-quality single crystals.

Figure 1: Operational workflow for converting the oily free base into a crystalline salt suitable for X-ray analysis.

Crystallization Protocols & Salt Selection

To obtain high-resolution data (<0.8 Å), the choice of counter-ion is paramount.[1] The isopropoxymethyl group adds steric bulk, which can disrupt packing if the counter-ion is too small or rigid.

Recommended Counter-ions

-

Hydrochloride (HCl): The default choice.[1] Forms a di-cationic species.[1] Often yields high-symmetry space groups (e.g., P21/c).[1]

-

Protocol: Dissolve free base in dry Ethanol; add 2.2 eq. of HCl in Dioxane.[1]

-

-

Fumarate/Maleate: These dicarboxylic acids bridge piperazine molecules, creating "ribbon" structures that stabilize the lattice.[1]

-

L-Tartrate: Critical for Chiral Resolution. If the synthesis yields a racemate, crystallization with L-Tartaric acid can resolve the enantiomers (R/S) via diastereomeric salt formation, allowing determination of absolute configuration.[1]

Experimental Protocol: Vapor Diffusion

This method is superior to evaporation for hygroscopic piperazine salts.[1]

-

Inner Vial: Dissolve 20 mg of the piperazine salt in 0.5 mL of Methanol (good solubility).

-

Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (anti-solvent).

-

Seal: Cap tightly. The volatile ether diffuses into the methanol, slowly lowering solubility and promoting nucleation over 48–72 hours.

-

Observation: Look for prismatic needles. Avoid "clumps" which indicate rapid precipitation.[1]

X-Ray Data Collection & Refinement Strategies

Once a crystal is mounted, specific data collection strategies must be employed to handle the light-atom nature (C, H, N, O) of the molecule.

Radiation Source Selection

-

Molybdenum (Mo-Kα, 0.71 Å): Standard for stable crystals.[1] Provides higher resolution limits.

-

Copper (Cu-Kα, 1.54 Å): Preferred for Absolute Configuration. If the molecule lacks heavy atoms (Cl, Br, S), the anomalous scattering signal from Mo radiation is too weak to determine the Flack parameter reliably. Cu radiation maximizes the anomalous signal from Oxygen and Nitrogen, allowing distinction between the (R) and (S) enantiomers at C2.

Refinement Metrics (Target Values)

A high-quality structure for a piperazine derivative should meet these criteria:

| Parameter | Target Value | Significance |

| R1 (all data) | < 5.0% | Indicates good agreement between model and data.[1] |

| Resolution | < 0.80 Å | Essential to resolve H-atoms on the piperazine ring.[1] |

| Flack Parameter | ~0.0 (u < 0.[1]1) | Confirms absolute stereochemistry (0 = correct, 1 = inverted). |

| Completeness | > 99% | Ensures no missing reflections, critical for chiral assignment. |

Structural Analysis: Conformation & Interactions

The core value of the X-ray structure lies in defining the 3D geometry of the pharmacophore.

The Piperazine Chair

Consistent with thermodynamic principles, the piperazine ring will adopt a Chair Conformation .

-

Cremer-Pople Parameters: The puckering amplitude (

) is typically ~0.56–0.60 Å, withngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Deviations: Significant deviation from the chair (e.g., to a Twist-Boat) usually indicates severe steric strain or crystal packing forces, which is rare for 2-substituted derivatives but possible in sterically crowded salts.[1]

Equatorial Preference of the C2-Substituent

The Isopropoxymethyl group at C2 will almost exclusively adopt the Equatorial position.

-

Mechanistic Reason: An axial orientation would introduce severe 1,3-diaxial interactions with the axial protons at C4 and C6.[1]

-

Implication: This locks the chiral center's vector. For drug design, this means the ether oxygen is projected into a specific region of the binding pocket, typically engaging in H-bond acceptance.

Hydrogen Bonding Networks

In the salt form (e.g., dihydrochloride), both Nitrogen atoms are protonated (

-

Donors:

andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Acceptors: Chloride ions or Oxygen atoms (from counter-ions like fumarate) act as acceptors.[1]

-

Pattern: These interactions typically form infinite 1D chains or 2D sheets, which are responsible for the high melting point of the salt compared to the oil free base.